Ido1-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ido1-IN-12 is a small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the oxidation of L-tryptophan to N-formylkynurenine. IDO1 plays a pivotal role in cancer immune escape by catalyzing the initial step of the kynurenine pathway, leading to the suppression of T-cell function and promoting tumor growth . This compound has been developed as a potential therapeutic agent for cancer immunotherapy by inhibiting the activity of IDO1 and restoring the immune system’s ability to target and eliminate tumor cells .
Preparation Methods
The synthesis of Ido1-IN-12 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a substituted indole derivative, which is then subjected to various functional group transformations to introduce the desired substituents. The final step involves the coupling of the indole derivative with a suitable electrophile to form the target compound .
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, including the use of efficient and cost-effective reagents, solvents, and reaction conditions. Process optimization and scale-up studies would be necessary to ensure the consistent quality and yield of the final product .
Chemical Reactions Analysis
Ido1-IN-12 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated or ketone derivatives, while reduction may produce alcohol or amine derivatives .
Scientific Research Applications
Ido1-IN-12 has several scientific research applications, including:
Cancer Immunotherapy: As an IDO1 inhibitor, this compound is being investigated for its potential to enhance the immune system’s ability to target and eliminate tumor cells.
Biological Studies: The compound is used in research to study the role of IDO1 in immune regulation and its impact on various biological processes, including T-cell function and tumor growth.
Drug Development: this compound serves as a lead compound for the development of new IDO1 inhibitors with improved potency and selectivity.
Mechanism of Action
Ido1-IN-12 exerts its effects by inhibiting the enzymatic activity of IDO1, which catalyzes the first and rate-limiting step in the catabolism of L-tryptophan to N-formylkynurenine. By blocking this pathway, this compound prevents the accumulation of immunosuppressive kynurenine metabolites and restores the availability of L-tryptophan for T-cell proliferation and function . This inhibition leads to the reactivation of the immune system’s ability to recognize and eliminate tumor cells .
Comparison with Similar Compounds
Ido1-IN-12 is one of several IDO1 inhibitors that have been developed for cancer immunotherapy. Similar compounds include:
This compound is unique in its specific structural features and binding interactions with the IDO1 enzyme, which contribute to its potency and selectivity as an inhibitor .
Properties
Molecular Formula |
C21H19F3N2O2 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3,4-difluoro-N-[3-[(2S)-1-(4-fluoroanilino)-1-oxopropan-2-yl]-1-bicyclo[1.1.1]pentanyl]benzamide |
InChI |
InChI=1S/C21H19F3N2O2/c1-12(18(27)25-15-5-3-14(22)4-6-15)20-9-21(10-20,11-20)26-19(28)13-2-7-16(23)17(24)8-13/h2-8,12H,9-11H2,1H3,(H,25,27)(H,26,28)/t12-,20?,21?/m1/s1 |
InChI Key |
QXQPETGZKGQABI-BQXHSLBWSA-N |
Isomeric SMILES |
C[C@H](C(=O)NC1=CC=C(C=C1)F)C23CC(C2)(C3)NC(=O)C4=CC(=C(C=C4)F)F |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)C23CC(C2)(C3)NC(=O)C4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.